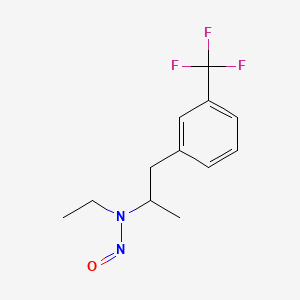
N-Nitrosofenfluramine
描述
N-Nitrosofenfluramine is a chemical compound derived from fenfluramine, an appetite suppressant. It is known for its cytotoxic effects, particularly in relation to mitochondrial dysfunction and oxidative stress. This compound has been studied for its potential toxicological impacts, especially in the context of dietary supplements .
准备方法
Synthetic Routes and Reaction Conditions: N-Nitrosofenfluramine can be synthesized from fenfluramine through a nitrosation reaction. The process involves the reaction of fenfluramine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction conditions usually require a controlled temperature to ensure the stability of the nitroso group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitrosation reactions under controlled conditions to ensure product purity and yield. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for quality control .
化学反应分析
Types of Reactions: N-Nitrosofenfluramine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidative products, often involving the nitroso group.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Oxidative products often include nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated derivatives are common products of substitution reactions.
科学研究应用
N-Nitrosofenfluramine has been studied extensively in various scientific fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Research has focused on its cytotoxic effects, particularly in liver cells and mitochondria.
Medicine: While not used therapeutically, it serves as a model compound for studying the toxicological effects of nitrosamines.
Industry: It is relevant in the context of dietary supplements and food safety, particularly concerning the formation of nitrosamines during food processing
作用机制
N-Nitrosofenfluramine exerts its effects primarily through mitochondrial dysfunction and oxidative stress. It causes a loss of cellular ATP, depletion of adenine nucleotide pools, and reduction of glutathione levels. The compound induces lipid peroxidation, leading to cell death. The nitroso group plays a crucial role in its cytotoxicity, making it more toxic than its parent compound, fenfluramine .
相似化合物的比较
Fenfluramine: The parent compound, used as an appetite suppressant.
N-Nitrosodimethylamine: Another nitrosamine with similar toxicological properties.
N-Nitrosodiethylamine: Known for its carcinogenic effects.
Uniqueness: N-Nitrosofenfluramine is unique due to its specific cytotoxic effects on mitochondria and its higher toxicity compared to fenfluramine. The presence of the nitroso group significantly enhances its toxicological profile, making it a compound of interest in toxicology and food safety research .
属性
IUPAC Name |
N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGWNJLSTCQSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891492 | |
| Record name | N-Nitrosofenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19023-40-6 | |
| Record name | N-Nitrosofenfluramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019023406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosofenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOFENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDC74B71K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is N-Nitrosofenfluramine and why is it a subject of research?
A1: this compound (N-Fen) is a nitrosamine compound that gained attention due to its presence as an adulterant in some herbal weight-loss products. It is a derivative of fenfluramine, a previously used appetite suppressant. Research on N-Fen primarily focuses on its toxicological properties, as its consumption has been linked to severe hepatotoxicity. [, , ]
Q2: How was this compound discovered in dietary supplements?
A2: In the early 2000s, a surge in liver damage cases in Japan was linked to the consumption of certain Chinese slimming aids. Investigations by the Japanese Ministry of Health, Labor and Welfare identified this compound as the culprit through a combination of animal studies and chemical analysis of the products. [, ]
Q3: What are the toxicological effects of this compound?
A3: this compound is primarily known for its hepatotoxicity, meaning it can cause liver damage. Cases of fulminant hepatic failure, a life-threatening condition, have been reported following ingestion of N-Fen-adulterated products. [, , ] Studies in rat models have shown that N-Fen causes cytotoxicity in liver cells, possibly through mechanisms involving mitochondrial dysfunction and oxidative stress. [, ]
Q4: How is this compound metabolized in the body?
A4: Studies in rats have shown that this compound is rapidly metabolized, primarily into norfenfluramine (Norf), rather than fenfluramine (Fen). Despite its rapid metabolism and distribution, N-Fen doesn't appear to accumulate in the liver, suggesting alternative mechanisms of toxicity beyond direct concentration-dependent effects. []
Q5: Can you tell me about the stereochemistry of this compound found in the adulterated products?
A5: Interestingly, analysis of contaminated dietary supplements revealed that the this compound present was exclusively the (S)-isomer. This finding strongly suggests that the N-Fen was likely synthesized from the pharmacologically active (S)-fenfluramine, also known as dexfenfluramine. []
Q6: What analytical techniques are used to detect and identify this compound?
A6: Various techniques have been employed to identify and quantify this compound in products. These include:
- High-Resolution Mass Spectrometry (HRMS): This technique determines the exact mass of the compound, aiding in structural elucidation. []
- High-Performance Liquid Chromatography (HPLC) coupled with various detectors: HPLC-UV provides information about the compound's UV absorbance, while HPLC-MS combines separation with mass spectrometry for identification and quantification. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Another technique used for separation and identification, particularly useful for volatile compounds. []
- Thin-Layer Chromatography (TLC): This simple and cost-effective method is used for initial purification and separation. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information by analyzing the magnetic properties of atomic nuclei. []
- GC-MS/MS: This technique offers high sensitivity and selectivity for the detection of N-Fen and other adulterants in various matrices. []
Q7: Are there any known biomarkers for this compound exposure?
A7: Research has explored the potential use of hair analysis for detecting fenfluramine and norfenfluramine as biomarkers for this compound ingestion. This approach could be valuable for retrospective exposure assessment. []
Q8: What are the regulations surrounding this compound?
A8: Due to its toxicity and potential for serious health risks, this compound is not approved for use in food or medicines in many countries. Its detection in weight-loss products has led to product recalls and regulatory efforts to combat the adulteration of dietary supplements. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)
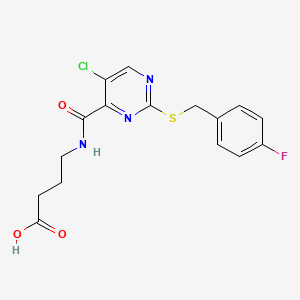
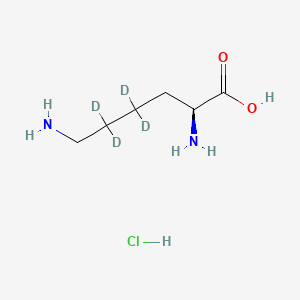
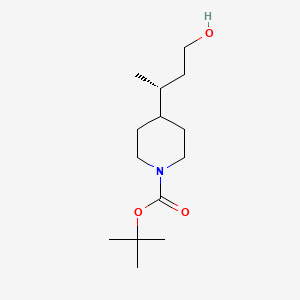
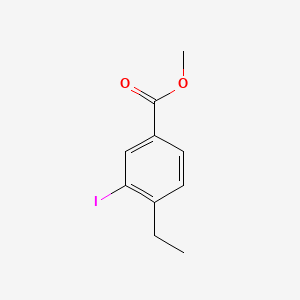
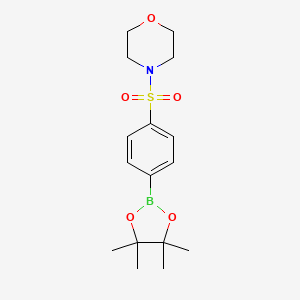
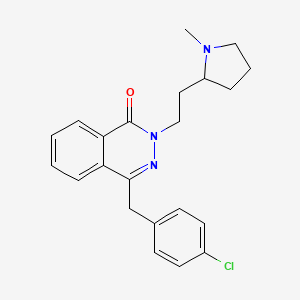
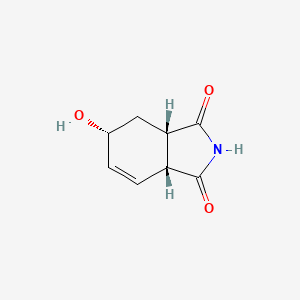

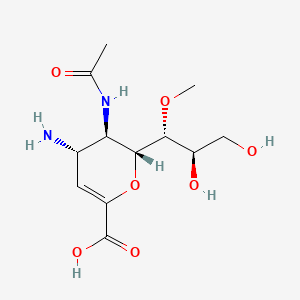
![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B566085.png)

![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
